Cas no 2726467-03-2 (methyl 6-aminoquinoxaline-5-carboxylate)

Methyl 6-aminoquinoxaline-5-carboxylate is a versatile heterocyclic compound featuring a quinoxaline core substituted with an amino group at the 6-position and a methyl ester at the 5-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amino and ester groups provide distinct sites for derivatization, enabling applications in the development of bioactive molecules. Its stability under standard conditions and compatibility with common organic reactions enhance its utility in research and industrial settings. The compound is particularly useful in the synthesis of quinoxaline-based scaffolds for medicinal chemistry and material science applications.
methyl 6-aminoquinoxaline-5-carboxylate structure
2726467-03-2 structure
Product name:methyl 6-aminoquinoxaline-5-carboxylate
CAS No:2726467-03-2
MF:C10H9N3O2
MW:203.197361707687
CID:5653619
PubChem ID:165984971

methyl 6-aminoquinoxaline-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-amino-5-quinoxalinecarboxylate
    • methyl 6-aminoquinoxaline-5-carboxylate
    • Inchi: 1S/C10H9N3O2/c1-15-10(14)8-6(11)2-3-7-9(8)13-5-4-12-7/h2-5H,11H2,1H3
    • InChI Key: AWXUHAAEUCASEG-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(C(OC)=O)C(N)=CC=2)N=CC=1

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 377.5±37.0 °C(Predicted)
  • pka: -0.19±0.30(Predicted)

methyl 6-aminoquinoxaline-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27755216-1g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2
1g
$971.0 2023-09-09
Enamine
EN300-27755216-0.05g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
0.05g
$816.0 2025-03-19
Enamine
EN300-27755216-1.0g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
1.0g
$971.0 2025-03-19
Enamine
EN300-27755216-5.0g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
5.0g
$2816.0 2025-03-19
Enamine
EN300-27755216-0.5g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
0.5g
$933.0 2025-03-19
Enamine
EN300-27755216-0.25g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
0.25g
$893.0 2025-03-19
Enamine
EN300-27755216-10.0g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
10.0g
$4176.0 2025-03-19
Enamine
EN300-27755216-2.5g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2 95.0%
2.5g
$1903.0 2025-03-19
Enamine
EN300-27755216-5g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2
5g
$2816.0 2023-09-09
Enamine
EN300-27755216-10g
methyl 6-aminoquinoxaline-5-carboxylate
2726467-03-2
10g
$4176.0 2023-09-09

Additional information on methyl 6-aminoquinoxaline-5-carboxylate

Comprehensive Overview of Methyl 6-Aminoquinoxaline-5-carboxylate (CAS No. 2726467-03-2): Properties, Applications, and Industry Insights

The compound methyl 6-aminoquinoxaline-5-carboxylate (CAS No. 2726467-03-2) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. As a derivative of quinoxaline, this compound features a unique structural framework combining an amino group and a methyl ester at strategic positions, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C10H9N3O2, reflects its moderate complexity, while its quinoxaline core contributes to its potential in drug discovery and material science applications.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like methyl 6-aminoquinoxaline-5-carboxylate. Researchers frequently search for "quinoxaline derivatives in medicinal chemistry" or "sustainable synthesis of nitrogen heterocycles," underscoring its relevance. The compound's electron-rich aromatic system enables interactions with biological targets, particularly in designing kinase inhibitors or antimicrobial agents—a hot topic given the global focus on antibiotic resistance. Computational studies (e.g., molecular docking) often highlight its binding affinity to proteins, aligning with the growing demand for in silico screening tools.

From a synthetic perspective, methyl 6-aminoquinoxaline-5-carboxylate serves as a precursor for functionalized quinoxalines, which are pivotal in developing fluorescent probes and OLED materials. Industry searches for "high-efficiency organic semiconductors" frequently intersect with such applications. The methyl ester group offers flexibility for further derivatization via hydrolysis or amidation, a feature exploited in combinatorial chemistry workflows. Notably, its stability under ambient conditions makes it preferable for scale-up processes, addressing the pharmaceutical industry's need for robust intermediates.

Environmental and regulatory considerations also shape discussions around this compound. With increasing scrutiny on Persistent Organic Pollutants (POPs), the biodegradability profile of methyl 6-aminoquinoxaline-5-carboxylate has been investigated. Studies suggest its moderate water solubility (logP ~1.8) and absence of bioaccumulation risks position it favorably compared to halogenated analogs. This aligns with the rise of "benign-by-design chemistry" queries in scientific databases.

Analytical characterization of CAS No. 2726467-03-2 typically involves HPLC-UV and LC-MS, techniques frequently searched alongside "purity assessment of heterocycles." Its distinct UV absorption at 270–320 nm facilitates quantification, while NMR spectroscopy confirms regioselective functionalization—a critical quality control step given the demand for high-precision intermediates in contract manufacturing.

Emerging applications in catalysis further elevate the compound's profile. Recent patents describe its use as a ligand in palladium-catalyzed cross-coupling reactions, a trending topic due to the Nobel-recognized importance of such methodologies. The aminoquinoxaline scaffold chelates metals efficiently, a property leveraged in designing homogeneous catalysts for C–N bond formations—addressing the pharmaceutical industry's push toward atom-economical reactions.

In conclusion, methyl 6-aminoquinoxaline-5-carboxylate exemplifies the intersection of structural ingenuity and practical utility in modern chemistry. Its adaptability across drug development, materials science, and catalysis ensures sustained relevance, particularly as researchers prioritize multifunctional building blocks and sustainable synthetic routes. The compound's alignment with high-impact research areas positions it as a key player in advancing both academic and industrial innovation.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.